molecular formula C9H9F3O B165597 (1R)-1-[2-(trifluoromethyl)phenyl]ethanol CAS No. 127852-29-3

(1R)-1-[2-(trifluoromethyl)phenyl]ethanol

Cat. No.: B165597
CAS No.: 127852-29-3
M. Wt: 190.16 g/mol
InChI Key: VGHBIJJTMFYTPY-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-[2-(trifluoromethyl)phenyl]ethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol can be achieved through several synthetic routes. One common method involves the asymmetric reduction of 2-(trifluoromethyl)acetophenone using biocatalysts. For instance, recombinant Escherichia coli cells can be employed to catalyze the reduction in a polar organic solvent-aqueous medium, such as isopropanol, to achieve high enantioselectivity and yield . Another approach involves the use of metal catalysts, such as manganese complexes, to facilitate the reduction process .

Industrial Production Methods

In industrial settings, the production of this compound often involves scalable biocatalytic processes. These processes utilize recombinant whole-cell catalysis in optimized reaction media to enhance substrate solubility and reaction efficiency. The use of cosolvents like isopropanol and surfactants such as Tween-20 can significantly improve the yield and enantiomeric excess of the product .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[2-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: 2-(trifluoromethyl)acetophenone

    Reduction: 1-(2-(trifluoromethyl)phenyl)ethane

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used

Scientific Research Applications

(1R)-1-[2-(trifluoromethyl)phenyl]ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[2-(trifluoromethyl)phenyl]ethanol is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, this compound exhibits different reactivity and selectivity in chemical reactions, making it valuable for targeted applications in pharmaceuticals and materials science .

Properties

IUPAC Name

(1R)-1-[2-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHBIJJTMFYTPY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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